An In-depth Technical Guide to 1-Chloro-4-iodoisoquinoline: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide to 1-Chloro-4-iodoisoquinoline: A Strategic Building Block for Complex Molecule Synthesis
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Introduction
1-Chloro-4-iodoisoquinoline, bearing the CAS number 927801-77-2, is a dihalogenated heterocyclic compound that has emerged as a highly strategic building block for researchers, particularly those in the fields of medicinal chemistry and drug development. The isoquinoline core is a prevalent motif in a vast array of natural products and pharmacologically active molecules. The unique substitution pattern of 1-Chloro-4-iodoisoquinoline, featuring two distinct halogen atoms at key positions, offers a versatile platform for sequential and site-selective functionalization, enabling the efficient construction of complex molecular architectures.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important synthetic intermediate. By leveraging insights from established chemical principles and related methodologies, this document aims to serve as a practical resource for harnessing the full synthetic potential of 1-Chloro-4-iodoisoquinoline.
Physicochemical Properties
While detailed experimental data for 1-Chloro-4-iodoisoquinoline is not extensively published, its fundamental properties can be summarized as follows. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 927801-77-2 | Commercial Suppliers |
| Molecular Formula | C₉H₅ClIN | |
| Molecular Weight | 289.50 g/mol | |
| Predicted m/z | [M+H]⁺: 289.92281, [M+Na]⁺: 311.90475 | [1] |
| Appearance | Inferred to be a solid at room temperature | Based on related compounds |
Proposed Synthetic Pathways
The proposed synthesis commences with the readily available starting material, isoquinoline, and proceeds through a series of well-understood transformations.
Caption: Proposed synthetic workflow for 1-Chloro-4-iodoisoquinoline.
Step 1: N-Oxidation of Isoquinoline
The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring to form isoquinoline N-oxide. This transformation activates the heterocyclic ring system for subsequent functionalization.
Underlying Principle: The lone pair of electrons on the nitrogen atom of isoquinoline attacks the electrophilic oxygen of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the N-oxide. This modification alters the electronic properties of the ring, making the C1 position susceptible to nucleophilic attack in the subsequent step.
Step 2: Synthesis of 1-Chloroisoquinoline
The conversion of isoquinoline N-oxide to 1-chloroisoquinoline is a well-documented and efficient process.
Underlying Principle: Treatment of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) results in the formation of an adduct which then rearranges and eliminates a phosphate species to yield the 1-chloroisoquinoline.[2][3]
Detailed Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-oxide[2][3]
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Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place isoquinoline N-oxide (20.0 g).
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Addition of Reagent: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (200 mL) dropwise to the isoquinoline N-oxide with stirring.
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Reaction: After the addition is complete, heat the reaction mixture to 105 °C and maintain it at reflux overnight.
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Work-up:
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After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully quench the residue by pouring it onto ice water.
-
Extract the aqueous mixture with dichloromethane.
-
-
Purification:
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 1-chloroisoquinoline.
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Step 3 & 4: Introduction of Iodine at the C4-Position
The introduction of the iodine atom at the C4 position is the most challenging and crucial part of the synthesis. Direct iodination of 1-chloroisoquinoline is expected to be difficult due to the deactivating effect of the chloro group and the pyridine nitrogen. A more strategic approach involves the conversion of 1-chloroisoquinoline to an intermediate that can be selectively iodinated at the C4 position. A promising strategy involves the formation of a 4-iodo-1(2H)-isoquinolinone intermediate.
Underlying Principle: Recent literature has demonstrated the regioselective C4–H iodination of isoquinolin-1(2H)-ones using N-iodosuccinimide (NIS) catalyzed by p-toluenesulfonic acid.[4] Another efficient method involves the dirhodium(II)-catalyzed iodination/oxidation of isoquinolinium iodide salts.[5] Therefore, a plausible route would involve the hydrolysis of 1-chloroisoquinoline to 1(2H)-isoquinolinone, followed by C4-iodination to yield 4-iodo-1(2H)-isoquinolinone. Subsequent treatment of this intermediate with a chlorinating agent like POCl₃ would then furnish the final product, 1-chloro-4-iodoisoquinoline.
Reactivity and Synthetic Utility: A Platform for Orthogonal Functionalization
The primary value of 1-chloro-4-iodoisoquinoline in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to palladium(0) catalysts compared to the more robust carbon-chlorine bond. This reactivity difference allows for highly selective, sequential cross-coupling reactions.
Caption: Orthogonal reactivity of 1-Chloro-4-iodoisoquinoline in cross-coupling reactions.
Selective Cross-Coupling at the C4-Position
The C4-iodo group is the more reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position while leaving the C1-chloro group intact for subsequent transformations.
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Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base will selectively form a new carbon-carbon bond at the C4 position.
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Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, provides a straightforward route to 4-alkynyl-1-chloroisoquinolines.[6][7]
-
Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles (amines, amides, etc.) at the C4 position can be achieved via this palladium-catalyzed cross-coupling reaction.
Subsequent Functionalization at the C1-Position
After selective functionalization at the C4 position, the remaining chloro group at the C1 position can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions (e.g., higher temperatures, different ligand/catalyst systems) to activate the less reactive C-Cl bond. This sequential approach provides a powerful tool for the synthesis of diversely substituted isoquinolines.
Applications in Drug Discovery and Development
While specific examples detailing the use of 1-chloro-4-iodoisoquinoline in the synthesis of named drug candidates are not prevalent in the public domain, its structural motif is highly relevant to medicinal chemistry. The isoquinoline scaffold is a key component of numerous biologically active compounds. The ability to selectively introduce different functional groups at the C1 and C4 positions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This makes 1-chloro-4-iodoisoquinoline an attractive starting material for the discovery of novel therapeutics.
Safety and Handling
As with all halogenated aromatic compounds, 1-chloro-4-iodoisoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Chloro-4-iodoisoquinoline is a valuable and versatile building block for organic synthesis, particularly for the construction of complex, polysubstituted isoquinoline derivatives. Its key strategic advantage lies in the differential reactivity of the C4-iodo and C1-chloro bonds, which enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. Although a definitive synthetic protocol is not widely published, a plausible and logical pathway can be devised from well-established chemical transformations. For researchers in drug discovery and medicinal chemistry, 1-chloro-4-iodoisoquinoline represents a powerful tool for the efficient exploration of chemical space around the privileged isoquinoline scaffold.
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